

# Chemical and Pharmacological Profile of Perzinfotel

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Perzinfotel

CAS No.: 144912-63-0

Cat. No.: S539064

Get Quote

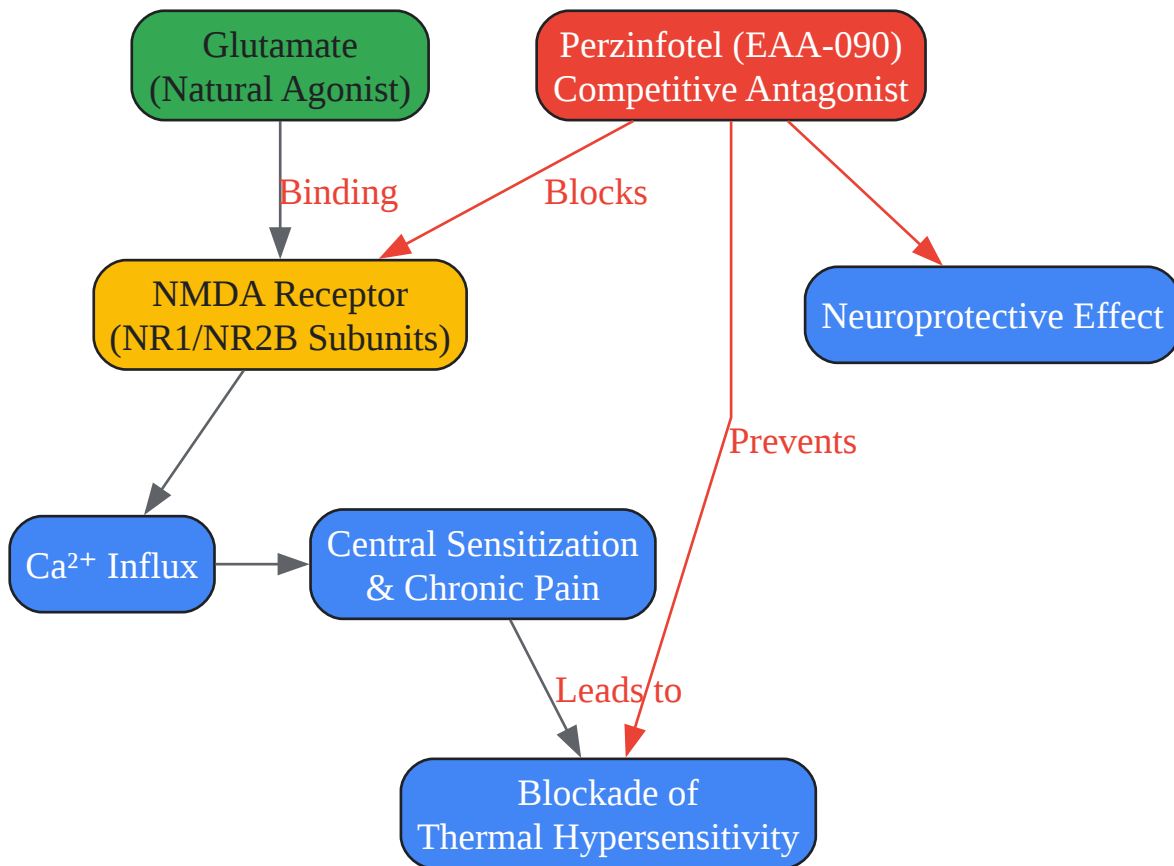
The table below summarizes the core properties of **Perzinfotel**:

Property	Details
IUPAC Name	[2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic Acid [1]
Synonyms	EAA-090, WAY-126090 [2]
CAS Registry No.	144912-63-0 [3]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N <sub>2</sub> O <sub>5</sub> P [3]
Molecular Weight	260.18 g/mol [3]
Mechanism of Action	Competitive NMDA receptor antagonist [3]
Primary Biological Action	Antagonism at the glutamate site of the NMDA receptor [3]
Affinity (IC <sub>50</sub> )	30 nM for the glutamate site [4]
In Vitro IC <sub>50</sub>	0.48 μM for NMDA-induced currents; 1.6 μM for glutamate-induced neurotoxicity [4]

Property	Details
Key Research Findings	Prevents chemically-induced thermal hypersensitivity without general antinociceptive effects; shows neuroprotective properties [3] [1]

## Mechanism of Action and Experimental Applications

**Perzinfotel** exerts its effects by competitively blocking the glutamate binding site on the NMDA receptor, which plays a critical role in central sensitization and chronic pain states [3] [5]. Research highlights its application in studying pain pathways and neuroprotection.



Click to download full resolution via product page

Diagram of **Perzinfotel**'s mechanism as an NMDA receptor antagonist.

A key preclinical study investigated **Perzinfotel**'s effect on **PGE<sub>2</sub>-induced thermal hypersensitivity** using a warm-water tail-withdrawal assay in rats [1]. The methodology and results are summarized below.

## Detailed Experimental Protocol [1]

- **Animals:** Studies were conducted on rats, with protocols approved by an Institutional Animal Care and Use Committee.
- **Thermal Nociception Assay:** The warm-water tail-withdrawal assay was used. Baseline tail-withdrawal latencies were established across a range of water temperatures (42°C to 58°C).
- **Induction of Hypersensitivity:** Thermal hypersensitivity was induced by subcutaneous administration of prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) into the tail.
- **Drug Administration:** **Perzinfotel** was administered to evaluate its effects on the established hypersensitivity.
- **Data Analysis:** The T10 value (water temperature at which the tail is withdrawn in approximately 10 seconds) was used to quantify thermal sensitivity. The effect of the drug was measured by its ability to prevent the PGE<sub>2</sub>-induced decrease in T10.

## Key Findings from the Experiment [1]

- **Perzinfotel prevented chemical irritant-induced thermal hypersensitivity.**
- Crucially, it **lacked general antinociceptive effects** at the doses tested, meaning it did not alter pain perception under normal conditions. This selectivity is a desired trait for treating chronic pain without causing numbness or interfering with normal sensory function.
- The study reported that the **therapeutic ratio** (dose to prevent PGE<sub>2</sub>-induced thermal hypersensitivity versus dose that decreases response rates) was more favorable for **perzinfotel** compared to other NMDA receptor antagonists evaluated.

## Research Status and Synthesis Considerations

**Perzinfotel** serves as an important tool in neuroscience research. A 2025 publication notes its use as a reference compound featuring a squaramide motif that acts as a bioisostere for an amino-acid group, underscoring its ongoing relevance in medicinal chemistry design [6].

For researchers, **Perzinfotel** is not typically available as a standard catalog item but can be procured as a **custom synthesis product** [4]. It is usually supplied as a solid, soluble in DMSO, and should be stored at

-20°C [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Effects of the N-Methyl-d-aspartate Receptor Antagonist ... [sciencedirect.com]
2. Perzinfotel - Drug Targets, Indications, Patents [synapse.patsnap.com]
3. Perzinfotel [apexbt.com]
4. Perzinfotel | NMDAR [targetmol.com]
5. Targeting the NMDA receptor subunit NR2B for the treatment ... [pmc.ncbi.nlm.nih.gov]
6. Investigation of a squaramide motif as a bioisostere ... [nature.com]

To cite this document: Smolecule. [Chemical and Pharmacological Profile of Perzinfotel]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539064#perzinfotel-research-applications-and-potential>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)